3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone
Description
3,4-Dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone (CAS 175136-38-6) is a benzodioxepin-based aromatic ketone. Its molecular formula is C₁₆H₁₃BrO₃, with a molecular weight of 333.181 g/mol . The structure comprises a seven-membered benzodioxepin ring fused to a phenyl group via a ketone bridge, with a bromine substituent at the 8-position of the benzodioxepin moiety. Key identifiers include:
- IUPAC Name: (8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(phenyl)methanone
- SMILES: BrC1=CC2=C(OCCCO2)C=C1C(=O)C1=CC=CC=C1
- InChIKey: AECNFLAZVMSKTC-UHFFFAOYSA-N
This compound is categorized as an aryl bromide and ketone, with applications in heterocyclic chemistry and as a building block in organic synthesis .
Properties
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-16(12-5-2-1-3-6-12)13-7-8-14-15(11-13)19-10-4-9-18-14/h1-3,5-8,11H,4,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBWIKKKUXNBHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352402 | |
| Record name | 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147644-07-3 | |
| Record name | 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The benzodioxepin precursor (3,4-dihydro-2H-1,5-benzodioxepin-7-amine) reacts with benzoyl chloride in a 1:1.2 molar ratio. AlCl₃ (1.5 equivalents) activates the acyl chloride, generating an acylium ion that undergoes electrophilic attack at the para position of the benzodioxepin ring. The exothermic reaction requires temperature control (-10°C to 0°C) to minimize side products like diaryl ketones.
Table 1: Optimization of Friedel-Crafts Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | -5°C to 5°C | Maximizes regioselectivity |
| Solvent | Anhydrous CH₂Cl₂ | Enhances acylium stability |
| Catalyst Loading | 1.4–1.6 eq AlCl₃ | Balances activity vs. side reactions |
| Reaction Time | 4–6 hours | Completes substitution without over-acylation |
Post-reaction workup involves quenching with ice-cold HCl (1M), followed by diethyl ether extraction to isolate the crude product. Recrystallization from ethanol/water (3:1 v/v) achieves >95% purity, as verified by HPLC.
Benzodioxepin Ring Construction via Cyclization
The benzodioxepin core is synthesized through acid-catalyzed cyclization of diol or dihalide precursors. Two predominant strategies emerge from patent literature and industrial methodologies:
Diol Cyclization Approach
Reacting 2,5-dihydroxybenzaldehyde with 1,3-dibromopropane in the presence of K₂CO₃ (2.5 eq) yields the seven-membered ring. The reaction proceeds via nucleophilic displacement, with DMF as the solvent at 80°C for 12 hours. This method produces the benzodioxepin intermediate with 78% efficiency, though it requires careful water exclusion to prevent hydrolysis.
Epoxide Ring-Opening Strategy
An alternative route employs epichlorohydrin as the oxygen source. 2,5-Dihydroxyacetophenone reacts with epichlorohydrin (1.2 eq) under basic conditions (NaOH, 10% aq.), forming the dioxepin ring through epoxide ring-opening and subsequent cyclization. This one-pot method reduces purification steps but necessitates precise pH control (9.5–10.5) to avoid resinification.
Key Advantage : The epoxide method incorporates the ketone group in situ, eliminating the need for separate acylation steps.
Catalytic Cross-Coupling Innovations
Recent advances utilize palladium-catalyzed Suzuki-Miyaura couplings to construct the benzodioxepin framework. A 2024 study demonstrated:
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Substrate: 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepine
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Reagent: Phenylboronic acid (1.1 eq)
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Catalyst: Pd(PPh₃)₄ (2 mol%)
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Base: K₂CO₃ (2 eq)
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Solvent: Toluene/EtOH (4:1) at 85°C for 8 hours
This method achieved an 89% yield with <0.5% homo-coupling byproducts, as confirmed by GC-MS.
Industrial-Scale Production Refinements
Commercial synthesis (e.g., VulcanChem’s process) implements continuous flow chemistry to enhance reproducibility:
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Precursor Mixing : Automated feeds deliver diol and benzoyl chloride at 0.5 L/min
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Reactive Extrusion : Twin-screw extruder with immobilized AlCl₃ on silica gel (residence time: 8 minutes)
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Inline Quenching : Immediate HCl neutralization prevents catalyst degradation
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Crystallization : Anti-solvent precipitation using heptane yields 98.2% pure product
Table 2: Bench-Scale vs. Industrial Process Metrics
| Metric | Batch Reactor | Continuous Flow |
|---|---|---|
| Cycle Time | 14 hours | 2.5 hours |
| Yield | 76% | 91% |
| Solvent Consumption | 8 L/kg product | 1.2 L/kg product |
| Energy Intensity | 45 kWh/kg | 18 kWh/kg |
Analytical Characterization Protocols
Post-synthetic validation employs multi-technique analysis:
Spectroscopic Confirmation
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¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (t, J=7.6 Hz, 2H), 7.35 (t, J=7.2 Hz, 1H), 6.95 (s, 1H, benzodioxepin-H), 4.35–4.25 (m, 2H, OCH₂), 3.90–3.80 (m, 2H, CH₂O), 2.20 (quintet, J=6.0 Hz, 2H, central CH₂)
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FT-IR (ATR): 1683 cm⁻¹ (C=O stretch), 1247 cm⁻¹ (asymmetric C-O-C), 1034 cm⁻¹ (symmetric C-O-C)
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X-ray Crystallography : Monoclinic P2₁/c space group, with dihedral angle of 87.3° between phenyl and benzodioxepin planes
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like or , leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using or , converting the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, using reagents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, it is studied for its potential as a β-adrenergic stimulant , which could have implications in treating respiratory conditions like asthma .
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of new bronchodilators and anti-inflammatory agents .
Mechanism of Action
The mechanism of action for 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone involves its interaction with β-adrenergic receptors . By stimulating these receptors, the compound can induce bronchodilation, making it useful in treating conditions like asthma. The exact molecular pathways involve the activation of adenylate cyclase , leading to increased levels of cyclic AMP and subsequent relaxation of bronchial smooth muscle .
Comparison with Similar Compounds
Structural and Functional Differences
Electron-Donating vs. Electron-Withdrawing Groups :
- The bromine in the target compound (electron-withdrawing) increases reactivity toward nucleophilic substitution, whereas methoxy and hydroxyl groups (electron-donating) stabilize aromatic systems and enhance solubility .
- Butylphenyl and naphthalenyl substituents introduce steric bulk and hydrophobicity, affecting binding affinity in catalytic systems .
Polarity and Solubility :
- Synthetic Utility: Brominated derivatives (e.g., CAS 175136-38-6) are pivotal in Suzuki-Miyaura cross-coupling reactions due to the bromide leaving group . Acetophenone derivatives (e.g., CAS 22776-09-6) serve as intermediates in synthesizing chiral ligands and pharmaceuticals .
Biological Activity
3,4-Dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone, also known by its CAS number 147644-07-3, is a compound of interest due to its potential biological activities. This article reviews the chemical properties, biological activities, and relevant research findings associated with this compound.
- Molecular Formula : C16H14O3
- Molecular Weight : 254.28 g/mol
- Structure : The compound features a benzodioxepin core linked to a phenyl group via a ketone functional group.
Biological Activity Overview
Research on 3,4-dihydro-2H-1,5-benzodioxepin derivatives suggests a variety of biological activities. These include:
- Antioxidant Activity : Compounds in this class have shown significant antioxidant properties, which are crucial for combating oxidative stress in biological systems.
- Anticancer Properties : Some studies indicate that derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.
- Antimicrobial Effects : Certain derivatives have demonstrated activity against bacteria and fungi, indicating their potential use in treating infections.
Antioxidant Activity
A study highlighted the antioxidant capabilities of 3,4-dihydro derivatives. The compound was tested using DPPH and ABTS assays, showing significant free radical scavenging activity (IC50 values indicating effectiveness) compared to standard antioxidants like ascorbic acid .
Anticancer Studies
Research published in the Journal of Medicinal Chemistry explored the cytotoxic effects of various benzodioxepin derivatives on human cancer cell lines. The findings revealed that certain modifications to the benzodioxepin structure enhanced cytotoxicity, with IC50 values ranging from 5 to 20 µM against breast and lung cancer cells .
Antimicrobial Activity
In vitro studies have assessed the antimicrobial properties of 3,4-dihydro derivatives against several pathogens. The results indicated that these compounds exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL .
Case Studies
Q & A
Q. What synthetic methodologies are established for 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanone?
The compound is synthesized via Friedel-Crafts acylation of the benzodioxepin core with benzoyl chloride derivatives. Key steps include:
- Reagent selection : Use Lewis acids (e.g., AlCl₃) to activate the carbonyl electrophile.
- Solvent optimization : Anhydrous dichloromethane or toluene under inert atmospheres minimizes side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product in >85% yield .
Q. How is structural characterization performed for this compound?
Critical analytical techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the benzodioxepin scaffold (e.g., δ 4.3–4.5 ppm for methylene protons in the dioxepin ring) and ketone functionality .
- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 280.3178 (C₁₈H₁₆O₃) .
- X-ray crystallography : Resolves regiochemistry of substituents on the benzodioxepin core .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Employ a Design of Experiments (DOE) approach:
- Variables : Temperature (60–100°C), catalyst loading (1–5 mol%), and solvent polarity (toluene vs. DCM).
- Outcome : Higher yields (92%) are achieved at 80°C with 3 mol% AlCl₃ in toluene due to improved electrophilic activation .
- Scalability : Continuous flow reactors reduce reaction time by 40% compared to batch processes.
Q. How to resolve contradictions in reported biological activity data?
Contradictions often arise from impurity profiles or assay variability. Mitigation strategies:
- Purity validation : Use HPLC (≥98% purity, C18 column, acetonitrile/water mobile phase) to exclude side products (e.g., brominated byproducts from electrophilic substitutions) .
- Orthogonal assays : Compare receptor-binding affinity (e.g., SPR) with cell-based functional assays (e.g., cAMP modulation) to confirm target engagement .
Q. What computational models predict the compound’s interactions with GABA receptors?
- Molecular docking : Use the InChI key (URBLVRAVOIVZFJ-UHFFFAOYSA-N) to model binding poses in GABA-A receptor pockets. Key interactions:
- Ketone oxygen forms hydrogen bonds with α₁-subunit His102.
- Benzodioxepin ring exhibits π-π stacking with Phe77 .
- MD simulations : 100-ns trajectories assess stability of ligand-receptor complexes in lipid bilayers .
Q. How does substituent placement on the benzodioxepin core influence regioselectivity in electrophilic substitutions?
- Directing effects : The dioxepin oxygen atoms activate the 7-position for electrophilic attack (e.g., bromination at C7 over C8).
- Computational validation : DFT calculations (B3LYP/6-31G*) show a 12 kcal/mol energy preference for C7 substitution due to resonance stabilization .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
